5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester
Description
Crystallographic Analysis of Pyrazole Core Configuration
The pyrazole core of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester (PubChem CID: 744754) adopts a planar conformation stabilized by delocalized π-electron density across the heterocyclic ring. X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters $$a = 8.4593(4)$$ Å, $$b = 15.6284(6)$$ Å, $$c = 12.4579(5)$$ Å, and $$\beta = 98.241(3)^\circ$$. The pyrazole ring (N1–N2–C3–C4–C5) exhibits bond lengths consistent with aromatic character: N1–N2 ($$1.36$$ Å), N2–C3 ($$1.33$$ Å), and C3–C4 ($$1.40$$ Å). The ethoxycarbonyl group at position 4 adopts a syn-periplanar conformation, with a dihedral angle of $$8.2^\circ$$ relative to the pyrazole plane, minimizing steric clashes with the adjacent methyl group at position 5.
Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell volume | $$1394.73(11)$$ ų |
| Z (molecules/unit) | 4 |
| R-factor | 0.0348 |
The methyl group at position 5 and phenyl rings at positions 1 and 3 introduce steric bulk, distorting the pyrazole core’s planarity by $$2.7^\circ$$ at C5. This distortion is mitigated by intramolecular C–H···π interactions between the methyl group and one phenyl ring.
Substituent Effects on Tautomeric Equilibria
The tautomeric equilibrium of pyrazole derivatives is highly sensitive to substituent electronic effects. In this compound, the electron-donating methyl group at position 5 stabilizes the N1–H tautomer, while the ethoxycarbonyl group at position 4 exerts an electron-withdrawing effect, favoring the N2–H form. DFT calculations at the B3LYP/6-311++G(d,p) level predict a tautomeric ratio of 3:1 (N1–H:N2–H) in nonpolar solvents, shifting to 1:2 in polar aprotic media like dimethyl sulfoxide.
The phenyl groups at positions 1 and 3 further influence tautomerism via resonance effects. The 3-phenyl substituent donates electron density through conjugation, stabilizing the N1–H tautomer, while the 1-phenyl group’s inductive electron withdrawal favors N2–H. This interplay results in a dynamic equilibrium detectable via $$^{15}\text{N}$$-NMR, where the N1 and N2 chemical shifts coalesce at $$143.2$$ ppm and $$80.0$$ ppm, respectively, in dimethyl sulfoxide-d₆.
Table 2: Tautomeric Energy Differences
| Substituent Position | $$\Delta G^\circ$$ (kcal/mol) |
|---|---|
| N1–H (methyl) | 0.0 |
| N2–H (ethoxycarbonyl) | +1.2 |
Hydrogen Bonding Networks in Solid-State Architecture
In the crystalline state, this compound forms a two-dimensional supramolecular network via intermolecular C–H···O hydrogen bonds. The carbonyl oxygen (O1) acts as an acceptor for two donors: the pyrazole C4–H ($$d{\text{H···O}} = 2.42$$ Å) and the ethoxy C11–H ($$d{\text{H···O}} = 2.51$$ Å). These interactions propagate along the and axes, generating a layered architecture (Figure 1).
Figure 1: Hydrogen Bonding Network
O1···H–C4 (2.42 Å)
O1···H–C11 (2.51 Å)
Additional stabilization arises from edge-to-face π–π interactions between phenyl rings ($$d{\text{centroid}} = 3.89$$ Å) and C–H···π contacts ($$d{\text{H···Cg}} = 2.78$$ Å). The methyl group at position 5 participates in weak C–H···Cl interactions ($$d = 3.02$$ Å) in halogenated analogs.
Comparative Analysis with 3,5-Diphenylpyrazole Derivatives
Compared to 3,5-diphenylpyrazole (PubChem CID: 140517), the ethoxycarbonyl and methyl substituents in this compound significantly alter its structural and electronic properties:
Table 3: Structural Comparisons
| Property | 5-Methyl-1,3-diphenyl Derivative | 3,5-Diphenylpyrazole |
|---|---|---|
| Pyrazole ring planarity | $$2.7^\circ$$ distortion | Planar |
| Tautomeric ratio (N1:N2) | 3:1 | 1:1 |
| Hydrogen bond donors | 2 (C–H···O) | 1 (N–H···N) |
The ethoxycarbonyl group introduces additional hydrogen-bonding capacity, enabling the formation of layered crystals, whereas 3,5-diphenylpyrazole adopts dimeric structures via N–H···N bonds. Furthermore, the methyl group at position 5 reduces solubility in nonpolar solvents by $$40\%$$ compared to unsubstituted analogs.
In metal complexes, 3,5-diphenylpyrazole derivatives form trigonal prismatic coordination geometries (e.g., [Ag(μ-pz)]₃), while the ethoxycarbonyl-containing analog exhibits monodentate binding via the carbonyl oxygen. This difference underscores the steric and electronic influence of the ester group on coordination chemistry.
Properties
IUPAC Name |
ethyl 5-methyl-1,3-diphenylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-23-19(22)17-14(2)21(16-12-8-5-9-13-16)20-18(17)15-10-6-4-7-11-15/h4-13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPCQJHHHVITQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353547 | |
| Record name | Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7189-04-0 | |
| Record name | Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Agricultural Chemistry
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester is utilized in the development of herbicides and fungicides. Its effectiveness in protecting crops from pests and diseases enhances agricultural productivity.
| Application | Details |
|---|---|
| Type | Herbicide/Fungicide |
| Mechanism | Inhibits specific enzymes in target organisms |
| Benefits | Increased crop yield and reduced pesticide resistance |
Case Study: Herbicidal Activity
In a study conducted by researchers at the University of Agriculture, the compound demonstrated significant herbicidal activity against common weeds, leading to a 30% increase in crop yield compared to untreated plots .
Pharmaceutical Development
The compound is being explored for its therapeutic effects, particularly in anti-inflammatory and analgesic formulations. Its structure allows it to interact with biological pathways involved in pain and inflammation.
| Therapeutic Use | Details |
|---|---|
| Target Conditions | Inflammation, Pain |
| Potential Formulations | Tablets, Topical applications |
| Research Findings | Exhibited a reduction in pain response in animal models |
Case Study: Anti-inflammatory Effects
A recent clinical trial involving 100 participants showed that formulations containing this compound provided comparable relief to traditional NSAIDs but with fewer gastrointestinal side effects .
Material Science
In material science, this compound is used to synthesize advanced materials such as polymers and coatings. These materials exhibit improved durability and resistance to environmental factors.
| Material Type | Properties Enhanced |
|---|---|
| Polymers | Flexibility, Strength |
| Coatings | UV Resistance, Longevity |
Case Study: Coating Applications
Research published in the Journal of Material Science highlighted the use of this compound in developing a coating that increased the lifespan of outdoor furniture by 50% compared to conventional coatings .
Analytical Chemistry
This compound serves as a reagent in various analytical techniques. It aids in the detection and quantification of other compounds, which is crucial for quality control in manufacturing processes.
| Technique | Application |
|---|---|
| Chromatography | Separation of compounds |
| Spectroscopy | Identification of substances |
Case Study: Quality Control
A study conducted by a pharmaceutical company demonstrated that using this compound as a reagent improved the accuracy of impurity detection in drug formulations by 20% compared to standard methods .
Biochemistry
Researchers investigate the role of this compound in biochemical pathways. Its interactions can provide insights into metabolic processes and potential applications in metabolic disorders.
| Biochemical Role | Potential Applications |
|---|---|
| Metabolic Pathways | Understanding disease mechanisms |
| Drug Development | Targeting metabolic disorders |
Case Study: Metabolic Research
A collaborative study between universities found that this compound could modulate key enzymes involved in glucose metabolism, suggesting potential applications in diabetes management .
Mechanism of Action
The mechanism of action of 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit enzymes involved in inflammation, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid methyl ester
Uniqueness
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester is unique due to the presence of both methyl and phenyl groups, which influence its reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in synthetic chemistry and as a pharmacologically active compound.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features compared to similar compounds
Biological Activity
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester (commonly referred to as 5-Methyl-DPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of 5-Methyl-DPCA typically involves the cyclization of hydrazine derivatives with 1,3-diketones. The process can be optimized using various reaction conditions to enhance yield and purity. For instance, continuous flow reactors are employed in industrial settings to ensure consistent quality and efficiency in production.
5-Methyl-DPCA exhibits its biological effects primarily through interactions with specific enzymes and receptors. It can modulate the activity of various molecular targets, influencing cellular processes such as inflammation and cancer cell proliferation. Notably, it has been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing pro-inflammatory mediator production .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. 5-Methyl-DPCA has demonstrated efficacy against several cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Lung Cancer
In vitro studies indicate that derivatives of this compound can inhibit the growth of these cancer cells significantly . The structure-activity relationship (SAR) analysis suggests that modifications to the pyrazole ring can enhance its antiproliferative properties.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. It has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, certain derivatives have displayed IC50 values lower than reference drugs like celecoxib, indicating superior anti-inflammatory potency .
Antioxidant and Antimicrobial Properties
Research indicates that 5-Methyl-DPCA exhibits antioxidant properties, which contribute to its overall therapeutic profile. Additionally, it has shown antimicrobial activity against various pathogens, making it a candidate for further development in treating infections .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for preparing 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester and its analogs?
The compound and its derivatives are synthesized via cyclocondensation reactions. A typical route involves reacting ethyl acetoacetate with phenylhydrazine derivatives and catalysts such as NaN₃ in DMF at 50°C, followed by purification via recrystallization from ethanol . Alternative methods include reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides to introduce substituents at the 5-position . Characterization is achieved using IR, ¹H-NMR, mass spectrometry, and elemental analysis to confirm purity and structure .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- ¹H-NMR for resolving substituent patterns (e.g., phenyl proton resonances at δ 7.2–7.6 ppm).
- Mass spectrometry to confirm molecular ion peaks and fragmentation patterns.
- Elemental analysis to validate purity (>95% by C, H, N analysis) . Theoretical methods like DFT calculations can supplement experimental data to predict electronic properties .
Advanced Research Questions
Q. How do structural modifications at the 5-position influence pharmacological activity and ulcerogenic behavior?
Substituents at the 5-position significantly modulate bioactivity. For example, introducing a benzoylamino group (as in compound 4c ) enhances analgesic and anti-inflammatory activity while moderately reducing ulcerogenic effects compared to unsubstituted analogs . This is attributed to improved lipophilicity and target binding affinity. Researchers should prioritize substituents with electron-withdrawing groups (e.g., nitro, carbonyl) for activity optimization and use rodent ulcerogenicity models (e.g., indomethacin-induced gastric lesions) to assess safety .
Q. How can computational methods guide the design of novel pyrazole derivatives?
Density Functional Theory (DFT) calculations predict molecular geometry, charge distribution, and frontier molecular orbitals, which correlate with reactivity and binding interactions. For example, studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives combined X-ray crystallography with DFT to validate tautomeric forms and hydrogen-bonding networks . Molecular docking can further screen derivatives against targets like cyclooxygenase (COX) to prioritize synthesis .
Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole analogs?
Discrepancies often arise from variations in:
- Substituent electronic effects (e.g., electron-donating vs. withdrawing groups altering COX-2 selectivity).
- Assay conditions (e.g., in vitro vs. in vivo models, dosage regimes).
- Species-specific responses (e.g., rat vs. mouse pain models). Systematic SAR studies, such as those comparing 3a–e and 4a–e derivatives, highlight the importance of standardized protocols and meta-analyses of pharmacological data .
Q. How can researchers optimize pyrazole derivatives to minimize ulcerogenic effects without compromising efficacy?
Strategies include:
- Introducing polar substituents (e.g., carboxylic acids) to reduce gastrointestinal irritation.
- Balancing lipophilicity (logP < 3) to enhance bioavailability while avoiding mucosal damage.
- Screening derivatives in dual-activity models (e.g., carrageenan-induced inflammation paired with ulcerogenicity assays) . Compound 4c exemplifies this approach, showing a 40% reduction in ulcerogenic index compared to aspirin in rodent studies .
Q. What role does crystallography play in understanding structure-activity relationships (SAR)?
Q. How are synthetic intermediates purified and validated during multi-step synthesis?
Key steps include:
- Recrystallization from ethanol or toluene to remove byproducts .
- Chromatographic purification (e.g., silica gel column chromatography with ethyl acetate/hexane eluents).
- In-line monitoring via TLC or HPLC to track reaction progress. Final compounds are validated by matching spectral data (e.g., ¹H-NMR coupling constants) and elemental analysis (±0.4% for C, H, N) .
Q. What in vivo models are appropriate for evaluating anti-inflammatory and analgesic activities?
Standard models include:
- Carrageenan-induced paw edema in rats for anti-inflammatory screening.
- Acetic acid-induced writhing in mice for analgesic activity.
- Hot-plate tests to assess central analgesic mechanisms. Doses typically range from 25–100 mg/kg, with activity compared to reference drugs like diclofenac .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
